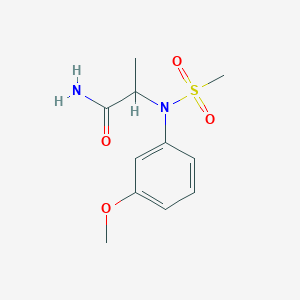
N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-carboxamide
Übersicht
Beschreibung
N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a methanesulfonyl group and a carboxamide group, along with a difluorophenyl moiety. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study in chemistry, biology, and medicine.
Wirkmechanismus
Safety and Hazards
Vorbereitungsmethoden
The synthesis of N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.
Attachment of the Difluorophenyl Moiety: The difluorophenyl group is incorporated through nucleophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with appropriate amines or amides under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl moiety, using reagents such as alkyl halides or amines.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carboxamide group into corresponding acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Wissenschaftliche Forschungsanwendungen
N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-3-(3-methylphenoxy)propanamide: This compound shares the difluorophenyl moiety but differs in the presence of a propanamide group instead of a piperidine ring.
N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-carboxylate: Similar to the target compound but with a carboxylate group instead of a carboxamide group.
N-(3,4-difluorophenyl)-1-methanesulfonylpiperidine-4-amine: This compound has an amine group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c1-21(19,20)17-6-4-9(5-7-17)13(18)16-10-2-3-11(14)12(15)8-10/h2-3,8-9H,4-7H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJFNRPRNFEXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-6-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4494604.png)
![N-(2-methylphenyl)-N'-(2-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B4494611.png)
![5-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3-methylisoxazole](/img/structure/B4494619.png)
![3-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4494626.png)
![N-1,3-benzodioxol-5-yl-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4494627.png)
![1-benzyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpiperidine-4-carboxamide](/img/structure/B4494629.png)
![N-[2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide](/img/structure/B4494636.png)

![4-{2-methyl-6-[4-(2-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4494655.png)
![6-[2-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl]-7-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4494665.png)
![7-(2,4-difluorophenyl)-3-(3-pyridinyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B4494672.png)
![3-[3-(4-BENZYLPIPERIDIN-1-YL)-3-OXOPROPYL]-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE](/img/structure/B4494676.png)
![methyl 5-{[(4-chlorophenyl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B4494680.png)
![3-(Propan-2-YL)-5-[1-(thiophene-2-carbonyl)pyrrolidin-2-YL]-1,2-oxazole](/img/structure/B4494700.png)
